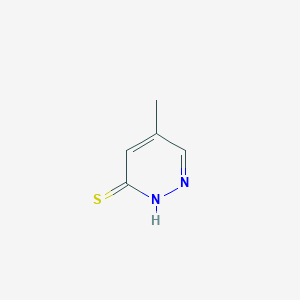

5-Methylpyridazine-3-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWVBZQUWMXRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 5 Methylpyridazine 3 Thiol and Its Derivatives

Classical and Modern Synthetic Routes to the Pyridazine (B1198779) Core

The formation of the pyridazine ring is the foundational step in the synthesis of 5-methylpyridazine-3-thiol. Both classical and modern methods are employed to construct this 1,2-diazine system.

Cyclization Reactions for Pyridazine Ring Formation

Cyclization reactions are a cornerstone of pyridazine synthesis. A common and effective method involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). smolecule.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine.

Another powerful strategy is the inverse-electron-demand Diels-Alder reaction. For instance, 3-monosubstituted s-tetrazines react with silyl (B83357) enol ethers, mediated by a Lewis acid, to afford functionalized pyridazines with high regioselectivity. organic-chemistry.org Transition metal-catalyzed cyclization reactions have also emerged as a valuable tool, offering improved yields and selectivity. numberanalytics.com For example, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org

The following table summarizes some common cyclization strategies for pyridazine ring formation:

| Precursors | Reagents/Conditions | Product Type | Reference |

| 1,4-Diketone and Hydrazine | Condensation, then oxidation | Pyridazine | smolecule.com |

| 3-Monosubstituted s-tetrazine and Silyl enol ether | Lewis acid | Functionalized pyridazine | organic-chemistry.org |

| β,γ-Unsaturated hydrazones | Copper catalyst | 1,6-Dihydropyridazine | organic-chemistry.org |

| Nitrile and Alkyne | Transition metal catalyst (e.g., Palladium, Copper) | Pyridine (B92270) derivative (can be adapted for pyridazines) | numberanalytics.com |

Strategies for Heterocyclic Annulation

Annulation strategies involve the fusion of a new ring onto an existing molecular scaffold. In the context of pyridazine synthesis, this can involve building the pyridazine ring onto another heterocyclic system. While less common for the direct synthesis of the simple pyridazine core itself, these methods are crucial for creating more complex, fused pyridazine derivatives. For instance, the synthesis of pyridazino[4,5-b]indoles often starts from an indole (B1671886) precursor, with the pyridazinone ring being constructed in subsequent steps. arkat-usa.org

Introduction of Thiol Functionality at the Pyridazine Ring

Once the pyridazine core is established, the next critical step is the introduction of the thiol group at the 3-position. This is typically achieved through nucleophilic substitution or thionation reactions.

Nucleophilic Thiolation Strategies

Nucleophilic thiolation is a widely used method for introducing a thiol group onto a heterocyclic ring. koreascience.kr This typically involves the reaction of a pyridazine bearing a suitable leaving group, such as a halogen (e.g., chlorine), at the 3-position with a sulfur nucleophile. koreascience.krraco.cat Common sulfur nucleophiles include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or an alkylthiol anion. koreascience.krraco.catwikipedia.org

For example, a 3-chloropyridazine (B74176) derivative can be converted to the corresponding pyridazinethione by treatment with thiourea in refluxing ethanol (B145695). raco.cat The reaction proceeds via an isothiourea intermediate, which is then hydrolyzed to yield the thiol. Another approach involves the direct reaction with an alkylthiol anion, which can be generated in situ using an alkylthiol and a base like sodium hydroxide (B78521) in methanol (B129727). koreascience.kr

Thionation Methods and Derivatives

Thionation is another key strategy for introducing a sulfur atom, which involves the conversion of a carbonyl group in a pyridazinone precursor to a thiocarbonyl group (thione). mdpi.com This transformation is commonly achieved using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. mdpi.comnih.gov

The reaction of a pyridazinone derivative with phosphorus pentasulfide in a suitable solvent, such as toluene, at reflux temperatures leads to the formation of the corresponding pyridazinethione. mdpi.com Similarly, Lawesson's reagent can be used, often in a solvent like ethanol, to effect the same transformation. nih.gov These thionation reactions are crucial for accessing pyridazine-3-thiones from readily available pyridazin-3-one precursors.

Regioselective Introduction of the Methyl Substituent

The final structural element to consider is the methyl group at the 5-position of the pyridazine ring. The regioselective introduction of this substituent is critical for the synthesis of the target compound, this compound.

The position of the methyl group is often dictated by the choice of the starting materials for the initial cyclization reaction. For instance, using citraconic anhydride (B1165640) as a precursor in a multi-step synthesis can lead to the formation of a mixture of 4-methyl and 5-methylpyridazine derivatives. koreascience.kr

Alternatively, direct C-H functionalization methods can be employed to introduce a methyl group onto a pre-formed pyridazine ring. Radical-based methylation reactions have shown that the 1,2-diazine system is preferentially attacked at the 4 and 5-positions by nucleophilic carbon radicals. clockss.org However, these reactions can sometimes lack high regioselectivity, leading to a mixture of methylated products. clockss.org

More recent methods have focused on achieving higher regioselectivity. For example, base-promoted deborylative alkylation of pyridine N-oxides using 1,1-diborylalkanes has been reported as a highly regioselective method for introducing alkyl groups. nih.gov While demonstrated on pyridine N-oxides, the principles could potentially be adapted for pyridazine systems. Another strategy involves the coordination of a Lewis acid, such as triborane (B₃H₇), to the pyridazine ring, which can direct subsequent nucleophilic substitution reactions with excellent regioselectivity. rsc.org

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

The synthesis of structural analogs and functionalized derivatives of this compound is crucial for exploring its chemical space and developing new applications. Methodologies focus on either constructing a modified pyridazine ring system from precursors or functionalizing the existing this compound core.

A primary route to structural analogs involves the condensation of a 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring, followed by the introduction of the thiol group. smolecule.com For instance, 6-(2,4-dimethylphenyl)pyridazine-3-thiol, an analog with a bulky aryl substituent, is synthesized using this fundamental approach. smolecule.com

Functionalization of the core structure can be achieved through various reactions targeting the thiol group or the pyridazine ring itself.

S-Alkylation and S-Arylation: The thiol group is readily alkylated to form thioether derivatives. This can be accomplished using alkylating agents like methyl iodide in the presence of a base such as potassium carbonate or sodium hydride. rug.nl A one-pot method has been developed for the S-alkenylation and propargylation of related heterocyclic thiols, which can be applied to this compound. bakhtiniada.ru

Oxidation to Sulfonamides: The thiol group can be oxidized to form the corresponding sulfonamide. thieme-connect.com Modern methods for this transformation include metal-free, I2O5-mediated oxidative coupling with amines or using bifunctional solid catalysts with molecular oxygen. thieme-connect.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura protocol, are powerful tools for introducing aryl substituents onto the pyridazine ring. This has been demonstrated in the synthesis of 6-aryl derivatives from a bromo-pyridazine precursor, achieving good yields. derpharmachemica.com

Fused-Ring Systems: Derivatives can be created by constructing additional rings fused to the pyridazine core. For example, 6-Methyl- sioc-journal.cngrowingscience.comresearchgate.nettriazolo[4,3-b]pyridazine-3-thiol is synthesized through the cyclization of 3-amino-6-methylpyridazine (B91928) with a thiocarbonyl compound.

The following table summarizes key functionalization strategies for creating derivatives.

| Functionalization Type | Reagents/Reaction | Target Site | Resulting Derivative | Reference |

| S-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Thiol Group | Thioether | rug.nl |

| C-Arylation | Arylboronic acid, Palladium catalyst | Pyridazine Ring | Aryl-substituted pyridazine | derpharmachemica.com |

| Ring Annulation | 3-amino-6-methylpyridazine, Thiocarbonyl compound | Pyridazine Ring | Fused Triazolopyridazine | |

| Oxidation | Amine, Oxidant (e.g., I₂O₅) | Thiol Group | Sulfonamide | thieme-connect.com |

It is important to note the existence of thiol-thione tautomerism in this compound, where a proton can migrate between the sulfur and a ring nitrogen atom. This equilibrium can influence the reactivity and the final structure of the synthesized derivatives.

Comparative Analysis of Synthetic Efficiencies, Yields, and Selectivity

The efficiency, yield, and selectivity of synthetic routes to pyridazine-3-thiols and their precursors are critical for practical applications. A comparative analysis of different methodologies reveals significant variations, underscoring the importance of reaction design.

Conventional methods for synthesizing pyridazine derivatives often require long reaction times and result in moderate yields. For example, certain traditional Diels-Alder reactions to form the pyridazine ring can take up to 13 days and produce yields around 64.0%. sioc-journal.cnresearchgate.net In contrast, modern approaches offer substantial improvements.

A practical and efficient two-step procedure for producing a variety of substituted pyridine-3-thiols, which is conceptually applicable to pyridazine analogs, starts from 3-iodopyridines. nuph.edu.uaresearchgate.net This method, using thiobenzoic acid as a sulfur donor, achieves high yields, often up to 90%, with product purity exceeding 95% and is suitable for scaling to tens of grams. nuph.edu.uaresearchgate.net

The choice of catalyst and reaction conditions dramatically impacts outcomes. In Suzuki-Miyaura cross-coupling reactions to produce aryl-substituted derivatives, yields can be high, with specific examples reaching 80%. derpharmachemica.com Similarly, the alkylation of a thiol to a thioether can be highly efficient, with reported yields of 76% for monothioethers and 94% for dithioethers. rug.nl

The table below provides a comparative overview of different synthetic methods for pyridazines and related thiols.

| Method | Key Features | Reaction Time | Yield | Reference |

| Conventional Diels-Alder | Traditional solvent/catalyst | 13 days | 64.0% | sioc-journal.cn, researchgate.net |

| Ionic Liquid-Mediated Synthesis | Recyclable ionic liquid medium | 6 hours | 85.5% | sioc-journal.cn, researchgate.net |

| Ultrasound-Assisted Synthesis | Water solvent, ultrasound irradiation | 3-5 minutes | Good to High | growingscience.com |

| Two-Step Thiol Synthesis | 3-Iodo precursor, Thiobenzoic acid | Not specified | up to 90% | nuph.edu.ua, researchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | 3 hours | 80% | derpharmachemica.com |

| Thiol Alkylation | Base, Alkylating agent | Not specified | 76-94% | rug.nl |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is an area of active development, aiming to reduce environmental impact and improve safety. bohrium.com Key strategies include the use of alternative energy sources, environmentally benign solvents, and highly efficient catalytic systems. nih.gov

Alternative Solvents and Catalysts:

Ionic Liquids: Imidazolium ionic liquids have been successfully used as recyclable reaction media for synthesizing pyridazine derivatives. sioc-journal.cnresearchgate.net This approach avoids volatile organic solvents, shortens reaction times from days to hours, and increases yields. sioc-journal.cnresearchgate.net The ionic liquid can be reused multiple times without a significant loss in product yield, aligning with the principles of atom economy and sustainability. sioc-journal.cn

Water: Water has been employed as a green solvent for the three-component synthesis of pyridazine derivatives under ultrasonic irradiation. growingscience.com This method is rapid, efficient, and avoids the use of hazardous solvents. growingscience.com

Bio-based Solvents: Novel green solvents derived from biomass, such as Sabinene, are being explored for the synthesis of related heterocyclic systems. semanticscholar.orgmdpi.compreprints.org These solvents are non-toxic and can be recycled, offering a sustainable alternative to petroleum-based products. mdpi.com

Alternative Energy Sources:

Ultrasound Irradiation: Ultrasound-assisted synthesis provides the energy for chemical reactions, often leading to dramatically shorter reaction times (e.g., 3-5 minutes) and high yields in aqueous media. growingscience.com

Microwave Irradiation: Microwave-assisted synthesis is recognized as a green chemistry tool that offers advantages such as short reaction times (2-7 minutes), excellent yields (82-94%), and the formation of pure products in the synthesis of related nitrogen heterocycles. nih.gov This technique has been successfully applied to the synthesis of fused pyridazine systems using green solvents. semanticscholar.org

The following table summarizes key green chemistry approaches applicable to pyridazine synthesis.

| Green Approach | Example | Advantages | Reference |

| Green Solvents | Ionic Liquids, Water, Sabinene | Reduced use of volatile organics, recyclability, improved yields | sioc-journal.cn, growingscience.com, mdpi.com |

| Energy Efficiency | Ultrasound, Microwaves | Drastically reduced reaction times, high yields, cleaner reactions | growingscience.com, nih.gov |

| Atom Economy | Multicomponent Reactions | High efficiency, reduced waste, diverse products from simple precursors | bohrium.com |

| Green Catalysis | Reusable solid catalysts | Avoids metal leaching, easy separation, sustainable | thieme-connect.com |

These sustainable approaches not only make the synthesis of pyridazine derivatives more environmentally friendly but also often lead to more efficient and cost-effective processes.

Novel Synthetic Methodologies under Development

The field continues to evolve with the development of novel synthetic methodologies aimed at improving efficiency, expanding molecular diversity, and enhancing the practicality of synthesizing this compound and its derivatives.

One emerging strategy involves the use of multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. bohrium.com MCRs are a key green chemistry tool known for their methodological simplicity and ability to rapidly generate diverse organic molecules. bohrium.com

Another innovative approach is the thiol-free synthesis of thioethers. Traditional methods often rely on the use of thiols, which are volatile and malodorous. A recently developed method utilizes potassium xanthates as thiol-free sulfurizing and alkylating reagents to react with alkyl or aryl halides. nih.gov This approach avoids the direct handling of thiols, making the process more manageable and environmentally friendly. nih.gov

In the area of functionalization, new catalytic systems are being reported. For the conversion of thiols to sulfonamides, a key derivative, metal-free photoredox-catalyzed methods using eosin (B541160) Y have been introduced. thieme-connect.com This eco-friendly method proceeds under mild conditions. Furthermore, the development of reusable, bifunctional solid catalysts, such as manganese dioxide nanoparticles, allows for the one-step oxidation of thiols to primary sulfonamides using molecular oxygen and ammonia (B1221849), eliminating the need for additives. thieme-connect.com

A novel route to the pyridazine ring itself involves the oxidative cyclization of 1,4-dioximes. researchgate.net This method, using oxidants like N₂O₄, can provide high yields of pyridazine dioxide scaffolds, which can subsequently be converted to the desired pyridazine derivatives. researchgate.net This represents an alternative pathway to the classic condensation reactions.

These developing methodologies promise to provide chemists with more powerful and sustainable tools for the synthesis and functionalization of this compound and related heterocyclic compounds.

Chemical Reactivity and Reaction Mechanisms of 5 Methylpyridazine 3 Thiol

Reactivity of the Thiol Group

The thiol (-SH) group is the primary site of many reactions for 5-methylpyridazine-3-thiol, exhibiting characteristic reactivity such as oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions: Disulfide Formation and Higher Oxidation States

The thiol group of this compound is susceptible to oxidation, leading to the formation of various products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents typically convert the thiol to a disulfide, linking two molecules of the parent compound. smolecule.com Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can further oxidize the sulfur atom to form sulfonic acids. smolecule.com

Table 1: Oxidation Reactions of the Thiol Group

| Oxidizing Agent | Product |

|---|---|

| Mild Oxidizing Agents (e.g., air, I2) | Disulfide |

Reduction Reactions: Formation of Thiol Derivatives

Reduction reactions of this compound can target either the pyridazine (B1198779) ring or the thiol group. While strong reducing agents like lithium aluminum hydride may affect the pyridazine ring, specific conditions can be employed to selectively reduce the thiol group. smolecule.com For instance, reduction can lead to the formation of a thiolate anion, which is a potent nucleophile.

Nucleophilic Substitution Reactions: Synthesis of Thioethers and Thioesters

The thiol group readily participates in nucleophilic substitution reactions. smolecule.com When treated with alkyl halides, this compound can be converted into the corresponding thioethers. koreascience.kr Similarly, reaction with acyl chlorides or other acylating agents yields thioesters. smolecule.com These reactions are fundamental in expanding the molecular complexity and are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

A general method for the desulfurization of thiols for nucleophilic substitution has been developed, which can be applied to a wide range of nucleophiles, including amines, carboxylates, and phenolates. cas.cn This process, promoted by a Ph3P/ICH2CH2I system, allows for the formation of various secondary and tertiary amines under mild conditions. cas.cn

Addition Reactions Involving the Thiol Moiety

The thiol group can undergo addition reactions, most notably Michael addition to activated alkenes. This reaction is a powerful tool for carbon-sulfur bond formation. For instance, thiols can add to α,β-unsaturated carbonyl compounds, a reaction of significant utility in bioconjugation and materials science. nih.gov

Reactivity of the Pyridazine Heterocycle

The pyridazine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity, primarily towards electrophiles.

Electrophilic Aromatic Substitution on the Pyridazine Ring

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. abertay.ac.ukorganicchemistrytutor.comdalalinstitute.commasterorganicchemistry.commasterorganicchemistry.com These reactions typically require harsh conditions and the regioselectivity is influenced by the existing substituents. The nitrogen atoms deactivate the ring towards electrophilic attack, making substitution reactions challenging. abertay.ac.uk However, the presence of the activating methyl and thiol groups can influence the position of substitution. The outcome of such reactions is a balance between the electronic effects of the ring nitrogens and the substituents. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrogen peroxide |

| Potassium permanganate |

| Lithium aluminum hydride |

Nucleophilic Aromatic Substitution on the Pyridazine Ring

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). However, the reactivity is significantly influenced by the substituents present. While halogens at the 2- and 4-positions of pyridazine are readily displaced, substituents at the 3-position, like the thiol group in this compound, are generally less reactive. abertay.ac.uk

For SNAr reactions to proceed effectively on such heteroaryl systems, especially those not activated by strong electron-withdrawing groups, specific conditions are often required. Research on general heteroaryl halides shows that reactions with thiols can proceed smoothly in aprotic polar solvents like dimethylacetamide (DMAc) with a base such as potassium carbonate (K₂CO₃). nih.gov The reactivity trend is highly dependent on the electronic nature of the heteroarene and the position of the leaving group. nih.gov In the case of this compound, direct substitution of a group on the ring would likely require activation, for instance, by converting the thiol to a better leaving group or by the presence of other activating substituents.

Alternatively, reactions can proceed through an elimination-addition mechanism involving a highly reactive didehydropyridazine (pyridazyne) intermediate, particularly when strong bases like potassium amide in liquid ammonia (B1221849) are used. wur.nl For example, treatment of 4-halo-3-(methoxymethyl)-6-methylpyridazines with potassium amide leads to a mixture of 4- and 5-amino products, suggesting a 4,5-didehydropyridazine intermediate. wur.nl

Reactions Involving Nitrogen Atoms

The two nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them sites for electrophilic attack. These reactions include protonation, alkylation, and N-oxide formation. abertay.ac.uk The pyridine-like nitrogen is basic and can be readily protonated in acidic media. mdpi.com This protonation can, in turn, influence the reactivity of the entire molecule by altering the electron distribution within the ring.

Alkylation and acylation can also occur at the nitrogen atoms. abertay.ac.uk The choice of reagent and reaction conditions determines the site and extent of these reactions. The formation of N-alkylpyridinium salts, for instance, increases the ring's reactivity towards nucleophiles. abertay.ac.uk The formation of N-oxides is another common reaction for pyridines and related heterocycles, which can subsequently be used to introduce other functional groups onto the ring. abertay.ac.uk

Tautomerism and Isomerism of this compound

This compound exists in a dynamic equilibrium between two tautomeric forms: the thiol form (this compound) and the thione form (5-methyl-2H-pyridazine-3-thione). This phenomenon is a critical aspect of its chemistry.

Thione-Thiol Tautomeric Equilibria and Environmental Influences

The position of the thione-thiol equilibrium is highly sensitive to the compound's environment, particularly the solvent. Studies on analogous mercaptopyridines and mercaptopyrimidines have shown that polar solvents and self-association tend to shift the equilibrium significantly toward the more polar thione form. researcher.liferesearchgate.net Conversely, in dilute solutions of nonpolar solvents, the thiol form is often predominant. researcher.liferesearchgate.net This shift is attributed to the different dipole moments of the tautomers and their interactions with solvent molecules. mdpi.com The thione form, being more polar, is better stabilized by polar solvents. jocpr.com

Temperature can also influence the equilibrium, with higher temperatures generally increasing the rate of interconversion between the two forms. Furthermore, prolonged standing in certain solvents like ethanol (B145695), dioxane, and water can lead to the oxidation of the thiol tautomer to form the corresponding symmetrical disulfide. researcher.liferesearchgate.net This thione-disulfide process has been observed to be reversible in water. researcher.life

Spectroscopic and Computational Probing of Tautomeric Forms

Spectroscopic methods are invaluable for identifying and quantifying the tautomers of pyridazine-thiol derivatives.

NMR Spectroscopy : Proton (¹H) and Carbon-13 (¹³C) NMR provide direct evidence for the existence of both tautomers in solution. The chemical shifts are distinct for each form. For instance, in related triazolopyridazine-thiol systems, the thiol proton (S-H) appears at a different chemical shift (e.g., ~13.6 ppm) compared to the N-H proton of the thione form (e.g., ~18.4 ppm). The thiocarbonyl carbon of the thione form also exhibits a characteristic downfield shift in the ¹³C NMR spectrum (e.g., ~164-167 ppm).

Vibrational Spectroscopy (IR/Raman) : In the solid state, IR and Raman spectra can differentiate between the tautomers. The thiol form shows a characteristic S-H stretching vibration typically in the range of 2500–2600 cm⁻¹, while the thione form exhibits a strong C=S stretching band and N-H stretching vibrations. researchgate.net

UV-Visible Spectroscopy : The electronic absorption spectra of the two tautomers differ. The thione form generally shows a red-shift (absorption at a longer wavelength) compared to the thiol form due to the differences in their chromophoric systems. researcher.life

Computational Studies : Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers, their geometric parameters, and vibrational frequencies. mdpi.comresearchgate.net Theoretical calculations for related systems often show the thione form to be more stable than the thiol form in the gas phase and in polar solvents. jocpr.comias.ac.in These computational models complement experimental data and help in the assignment of spectroscopic signals. researchgate.net

The following table summarizes typical spectroscopic data used to distinguish between thione and thiol tautomers in heterocyclic compounds.

| Spectroscopic Method | Thione Form Feature | Thiol Form Feature |

| ¹H NMR | Signal for N-H proton | Signal for S-H proton |

| ¹³C NMR | Signal for Thiocarbonyl (C=S) carbon | Signal for C-S carbon |

| IR Spectroscopy | C=S and N-H stretching bands | S-H stretching band |

| UV-Vis Spectroscopy | Absorption at longer wavelength (red-shift) | Absorption at shorter wavelength |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound requires detailed kinetic and thermodynamic studies.

Kinetic and Thermodynamic Studies of Reaction Pathways

While specific kinetic and thermodynamic data for this compound are scarce in the literature, general principles from related systems provide insight.

Kinetics : The rates of reactions involving thiols are influenced by several factors, including the nature of the substrate, the solvent, and the presence of catalysts. researchgate.net For instance, thiol-Michael addition reactions are significantly affected by solvent polarity and the presence of nucleophilic or base catalysts. researchgate.net Kinetic studies of such reactions are often performed using techniques like online FT-IR to monitor the consumption of reactants over time. researchgate.net The rate of tautomerization can also be followed spectrophotometrically by observing the change in absorption at a wavelength specific to one of the tautomers. researcher.life

The table below presents hypothetical thermodynamic data for a reaction, illustrating the type of information gained from such studies.

| Parameter | Value | Interpretation |

| Activation Energy (Ea) | e.g., 68 kJ/mol | Energy barrier that must be overcome for the reaction to occur. researchgate.net |

| Enthalpy of Adsorption (ΔH°ads) | e.g., -30 kJ/mol | A negative value indicates the adsorption process is exothermic. |

| Entropy of Adsorption (ΔS°ads) | e.g., -0.05 kJ/mol·K | A negative value suggests a decrease in disorder as molecules adsorb onto a surface. researchgate.net |

| Gibbs Free Energy of Adsorption (ΔG°ads) | e.g., -15 kJ/mol | A negative value indicates the adsorption process is spontaneous. |

Role of the Methyl Group in Modulating Reactivity and Selectivity

The methyl group at the C5 position of the pyridazine ring is not merely a passive substituent; it actively modulates the compound's reactivity and the selectivity of its reactions through electronic and steric effects.

Electronic Effects: The methyl group is a weak electron-donating group (EDG) by induction. This property influences the electron distribution within the pyridazine ring.

Effect on Ring Basicity: By donating electron density, the methyl group increases the basicity of the ring nitrogen atoms compared to the unsubstituted pyridazine-3-thiol. This can affect the protonation equilibrium and the compound's interaction with acids.

Effect on Nucleophilicity: The electron-donating nature of the methyl group enhances the electron density on the pyridazine ring, which in turn can increase the nucleophilicity of the exocyclic sulfur atom in the thiol form and the ring nitrogen in the thione form. This may lead to faster rates in nucleophilic substitution reactions, such as alkylation. mdpi.com

Influence on Tautomerism: The electronic push from the methyl group can influence the position of the thiol-thione tautomeric equilibrium. In many heterocyclic systems, electron-donating groups tend to stabilize the thione form. researchgate.net

Steric Effects: The physical presence of the methyl group introduces steric hindrance around the C5 and adjacent C4/C6 positions. This can affect the regioselectivity of reactions. For example, in reactions involving attack at the pyridazine ring, the methyl group may sterically hinder the approach of bulky reagents to the C4 and C6 positions, potentially directing reactions to other sites. In related pyridine (B92270) systems, the position of methyl groups is known to direct amination reactions to non-hindered positions. abertay.ac.uk

Photochemical and Electrochemical Reactivity

The presence of the electron-deficient pyridazine ring, conjugated double bonds, and the thiol/thione group confers specific photochemical and electrochemical properties to this compound.

Photochemical Reactivity: Heterocyclic thiones are known to be photochemically active. acs.org For this compound, the primary photochemical process upon UV irradiation is expected to be tautomerism.

Photoinduced Tautomerism: Similar to other pyridazinethiones and related compounds like 6-azacytosine, UV irradiation can induce the conversion between the thione and thiol tautomers. acs.orgaip.org For example, studies on matrix-isolated 2-amino-5-methylpyridine (B29535) have shown reversible photoinduced amino-imino tautomerism, where UV light of a specific wavelength drives the reaction in one direction, and light of a different wavelength can reverse it. acs.org It is plausible that 5-methyl-2H-pyridazine-3-thione could be converted to the thiol tautomer upon UV excitation.

Photoreactions with Alkenes: Pyridine-thiones are known to undergo photochemical [2+2] cycloaddition reactions with alkenes, which can lead to the formation of spirothietanes or other rearranged products. nih.gov

Electrochemical Reactivity: The electrochemical behavior of this compound is characterized by the redox processes of the thiol group and the pyridazine ring.

Anodic Oxidation: The thiol group can be readily oxidized at an anode. The most common electrochemical oxidation product is the corresponding disulfide, formed through the coupling of two thiyl radicals. This process is often reversible. Further oxidation at higher potentials could lead to the formation of sulfinates or sulfonates.

Cathodic Reduction: The pyridazine ring can undergo electrochemical reduction. google.com This process typically involves the reduction of the C=N double bonds within the ring, potentially leading to dihydropyridazine (B8628806) derivatives. Such reductions can sometimes be accompanied by the extrusion of a nitrogen atom to form pyrrole (B145914) derivatives under specific conditions, although this is a more complex transformation. google.com

The potential electrochemical and photochemical reactions are summarized in the table below.

| Reactivity Type | Process | Expected Transformation | Reference(s) |

| Photochemical | Photo-tautomerism | Conversion of thione form to thiol form upon UV irradiation | acs.orgaip.orgacs.org |

| Photochemical | Photo-cycloaddition | Reaction with alkenes to potentially form spirothietanes | nih.gov |

| Electrochemical | Anodic Oxidation | Reversible formation of the disulfide derivative | researchgate.net |

| Electrochemical | Cathodic Reduction | Reduction of the pyridazine ring to a dihydropyridazine derivative | google.com |

Coordination Chemistry and Ligand Properties of 5 Methylpyridazine 3 Thiol

Ligand Design Principles for Heterocyclic Thiols in Coordination Chemistry

The design of heterocyclic thiol ligands, such as 5-Methylpyridazine-3-thiol, for specific applications in coordination chemistry is guided by several key principles. These principles revolve around the electronic and steric properties of the ligand, which dictate its interaction with metal centers.

Hard and Soft Acid-Base (HSAB) Theory : The HSAB principle is fundamental in predicting the preferred coordination sites of heterocyclic thiols. The sulfur atom of the thiol group is a soft donor and, therefore, tends to form stable complexes with soft metal ions like Ag(I), Hg(II), and Cd(II). Conversely, the nitrogen atoms of the pyridazine (B1198779) ring are harder donor sites and are more likely to coordinate with hard or borderline metal ions such as Co(II), Ni(II), and Cu(II).

Chelate Effect : Ligands that can bind to a metal ion through two or more donor atoms to form a ring structure exhibit enhanced stability, known as the chelate effect. This compound can act as a bidentate ligand, coordinating through both a nitrogen atom of the pyridazine ring and the sulfur atom of the thiol group to form a stable five-membered chelate ring.

Steric Hindrance : The presence of substituents on the heterocyclic ring can significantly influence the coordination geometry of the resulting metal complex. The methyl group at the 5-position of the pyridazine ring in this compound can introduce steric hindrance, which may favor the formation of complexes with lower coordination numbers or specific isomeric forms.

Tautomerism : Heterocyclic thiols often exhibit thione-thiol tautomerism. In the solid state and in solution, this compound can exist in equilibrium between the thiol form and the thione form (6-methylpyridazine-3(2H)-thione). The predominant tautomer can influence which donor atom is more readily available for coordination. Deprotonation of the thiol group to form a thiolate anion significantly enhances its coordinating ability.

Coordination Modes of this compound with Metal Centers

This compound is a versatile ligand capable of adopting several coordination modes, which are influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

In the presence of soft metal ions, this compound often coordinates exclusively through the sulfur atom of the deprotonated thiol group. This mode of coordination is prevalent in complexes with metals such as silver(I) and mercury(II). The coordination can result in the formation of linear, trigonal, or tetrahedral geometries, depending on the metal-to-ligand ratio. Studies on analogous pyridine (B92270) thiols have demonstrated that in many instances, bonding occurs exclusively through the sulfur atom rather than the nitrogen atom nih.gov.

While less common due to the stronger coordinating ability of the soft sulfur donor, coordination involving only the nitrogen atoms of the pyridazine ring can occur, particularly with hard metal ions and when the thiol group is protonated or sterically hindered. The two adjacent nitrogen atoms of the pyridazine ring can chelate to a metal center, or a single nitrogen atom can act as a monodentate ligand.

The ability of this compound to act as a bidentate N,S-donor ligand is one of its most significant features. Upon deprotonation of the thiol group, the resulting thiolate can coordinate to a metal center along with one of the adjacent ring nitrogen atoms to form a stable five-membered chelate ring. This chelation enhances the stability of the resulting complex. This mode of coordination is common with borderline transition metal ions like copper(II), nickel(II), and cobalt(II). Research on similar triazole-thiol ligands has shown that they can act as bidentate ligands, coordinating through both sulfur and a nitrogen atom nih.gov.

This compound can act as a bridging ligand, connecting two or more metal centers to form polynuclear or polymeric structures. This bridging can occur in several ways:

S-Bridging : The sulfur atom can bridge two metal centers.

N,N-Bridging : The two nitrogen atoms of the pyridazine ring can bridge two different metal ions.

S,N-Bridging : The sulfur and one of the nitrogen atoms can coordinate to different metal ions, leading to the formation of extended one-, two-, or three-dimensional coordination polymers. The ability of the pyridazine ring to bridge metal centers has been documented in the formation of coordination frameworks zenodo.org.

The formation of these polymeric structures is of interest for the development of new materials with potential applications in catalysis, magnetism, and gas storage.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes of this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

General Synthetic Procedure: A solution of this compound in a solvent such as ethanol (B145695) or methanol (B129727) is treated with a solution of the desired metal salt (e.g., chloride, nitrate, or acetate). The reaction mixture is often stirred at room temperature or refluxed to ensure complete reaction. The resulting metal complex, which may precipitate out of solution, is then isolated by filtration, washed, and dried. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent or by recrystallization from an appropriate solvent system. Similar synthetic methodologies have been successfully employed for related heterocyclic thiol ligands nih.gov.

Characterization Techniques: The characterization of the resulting metal complexes is crucial to determine their structure and properties. Common analytical techniques employed include:

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the C=N stretching vibration of the pyridazine ring and the disappearance or shift of the S-H stretching vibration can confirm the involvement of the nitrogen and sulfur atoms in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to elucidate the coordination mode.

UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion.

Elemental Analysis : This technique is used to determine the empirical formula of the complex, confirming its stoichiometry.

Below are representative data tables for the characterization of a hypothetical metal complex of this compound, based on typical values observed for similar complexes.

Table 1: Representative IR Spectral Data (cm-1)

| Compound | ν(S-H) | ν(C=N) | ν(C-S) | New Bands (M-N, M-S) |

|---|---|---|---|---|

| This compound | ~2550 | ~1580 | ~1100 | - |

Table 2: Representative 1H NMR Chemical Shift Data (δ, ppm) in DMSO-d6

| Proton | This compound | [M(5-CH3-pydz-3-S)2] |

|---|---|---|

| CH3 | ~2.4 | ~2.5 |

| H4 | ~7.2 | ~7.4 |

| H6 | ~8.8 | ~9.0 |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-methylpyridazine-3(2H)-thione |

| Silver(I) |

| Mercury(II) |

| Cadmium(II) |

| Cobalt(II) |

| Nickel(II) |

Transition Metal Complexes

This compound readily forms complexes with transition metals, typically acting as a bidentate N,S-donor ligand. Upon coordination, the thiol proton is usually lost, and the resulting thiolate anion binds to the metal center through both the sulfur atom and one of the adjacent ring nitrogen atoms, forming a stable chelate ring.

The coordination chemistry of analogous pyridazine and pyridine-thiol ligands has been extensively studied, providing insight into the expected behavior of this compound. Complexes with first-row transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) have been synthesized and characterized. nih.govrsc.orgresearchgate.net The geometry of these complexes is dictated by the nature of the metal ion and the stoichiometry of the reaction. For instance, with similar pyridine-thiol ligands, Co(II) and Zn(II) often form tetrahedral chromophores, while Ni(II) can adopt square planar geometries. cdnsciencepub.com

Studies on related ligands, such as 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, show that the ligand can act as a bidentate donor through the sulfur and an amine group, forming tetrahedral and square planar structures. nih.gov The coordination ability of pyridazine-based ligands can be influenced by substituents on the ring, which can exert electronic or steric effects. researchgate.net In the case of this compound, the methyl group at the 5-position is not expected to cause significant steric hindrance, allowing for the formation of typical coordination geometries.

Table 1: Representative Geometries of Transition Metal Complexes with Analogous Thiolate Ligands

| Metal Ion | Ligand | Formula | Geometry | Reference |

| Co(II) | Pyridine-2-thiol (B7724439) | [Co(C₅H₄NS)₂] | Tetrahedral | cdnsciencepub.com |

| Ni(II) | Pyridine-2-thiol | [Ni(C₅H₄NS)₂] | Square Planar | cdnsciencepub.com |

| Cu(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | [Cu(C₇H₆N₅S)₂] | Square Planar | nih.gov |

| Zn(II) | Pyridine-2-thiol | [Zn(C₅H₄NS)₂] | Tetrahedral | cdnsciencepub.com |

| Ru(VI) | 2-Mercapto-6-methylpyridine | [Ru₆(μ₃-H)(μ₅-κ²-Smpy)(μ-CO)(CO)₁₅] | Polynuclear Cluster | unioviedo.es |

Main Group Element Interactions

The interaction of this compound with main group elements is less explored than its transition metal chemistry. However, predictions can be made based on Hard and Soft Acids and Bases (HSAB) theory. The thiolate sulfur is a soft donor atom, which suggests a strong affinity for soft main group metal ions like lead(Pb²⁺) and tin(Sn²⁺). nih.gov In contrast, harder main group elements would be expected to show a greater preference for the harder nitrogen donor atom of the pyridazine ring. The coordination chemistry of N,S donor ligands has shown that they can form stable complexes with a variety of metal ions, including non-transition metals. tandfonline.com

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of this compound with f-block elements is governed by the distinct properties of lanthanides and actinides. Lanthanide ions (Ln³⁺) are classified as hard acids and therefore exhibit a strong preference for hard donor atoms like oxygen and nitrogen over soft donors like sulfur. nih.gov Consequently, in complexes with this compound, the primary coordination site is expected to be the pyridazine nitrogen atom. The interaction with the sulfur atom would likely be weaker or absent. Lanthanide complexes are characterized by high and variable coordination numbers (typically 8 to 12), which is a result of their large ionic radii and the predominantly ionic nature of their bonding. york.ac.ukmdpi.com

While specific studies on pyridazine-thiol complexes with actinides are scarce, their behavior can be inferred to be similar to that of lanthanides, with a preference for hard donor atoms. The bonding in actinide complexes may have a slightly greater covalent character compared to lanthanides. acs.org

Electronic Structure, Bonding, and Magnetic Properties of Metal Complexes

The bonding in metal complexes of this compound involves both sigma donation and potential pi-interactions from the N and S donor atoms to the metal center. The metal-sulfur bond, formed with a soft thiolate donor, is expected to have significant covalent character. dalalinstitute.com This covalent interaction is often reflected in the electronic spectra of the complexes.

The electronic absorption spectra of these complexes typically exhibit two main types of transitions: d-d transitions and charge-transfer transitions. hhrc.ac.infiveable.me The d-d transitions, which involve the promotion of an electron between d-orbitals of the metal, are relatively weak and provide information about the ligand field splitting and the geometry of the complex. fiveable.me More intense bands are often observed due to ligand-to-metal charge transfer (LMCT), specifically from the sulfur atom to the metal center (S→M). cdnsciencepub.com These S→M charge transfer spectra can be used to determine the optical electronegativities of the thiol ligands. cdnsciencepub.com

The magnetic properties of these complexes are dependent on the electronic configuration of the metal ion. Complexes with unpaired electrons are paramagnetic, while those with all electrons paired are diamagnetic. nih.gov Magnetic susceptibility measurements provide the magnetic moment (μ_eff), which is a valuable tool for determining the number of unpaired electrons and inferring the spin state and coordination geometry of the metal center. For example, copper(II) (d⁹) complexes are generally paramagnetic with a magnetic moment corresponding to one unpaired electron. nih.gov

Table 2: Illustrative Electronic and Magnetic Properties of Transition Metal Complexes with Analogous N,S Ligands

| Complex Formula | Metal Ion | Magnetic Moment (B.M.) | Key Electronic Transitions (cm⁻¹) | Inferred Geometry | Reference |

| [Co(C₅H₄NS)₂] | Co(II) | 4.45 | 6,200; 15,200 | Tetrahedral | cdnsciencepub.com |

| [Ni(C₅H₄NS)₂] | Ni(II) | Diamagnetic | 16,100; 21,100 | Square Planar | cdnsciencepub.com |

| [Cu(IPMCHTSC)₂Cl₂] | Cu(II) | 1.82 | 15,500; 25,200 (CT) | Octahedral | tandfonline.com |

| [Fe(DAPTE)Cl₂] | Fe(III) | 5.90 | 20,489 | N/A | ias.ac.in |

Influence of Coordination on the Reactivity and Stability of this compound

Coordination to a metal ion significantly alters the properties and reactivity of the this compound ligand. The most fundamental change is the deprotonation of the thiol group to form a thiolate anion, which is a prerequisite for its common bidentate chelation mode. This process is driven by the formation of a stable metal-sulfur bond.

Coordination can also influence the reactivity of the pyridazine ring itself. The donation of electron density from the nitrogen and sulfur atoms to the metal center can alter the electronic distribution within the heterocyclic system. This can affect the susceptibility of the ring to nucleophilic or electrophilic attack. Furthermore, the steric environment created by the coordinated metal and any co-ligands can direct the reactivity of the ligand, for example, by blocking certain positions. acs.orgnih.gov The electronic properties of substituents on the pyridazine ring can, in turn, affect the reactivity of the complex, such as influencing the ease of oxidation or the ability to undergo insertion reactions with small molecules like acetylene (B1199291). acs.orgresearchgate.net

Computational and Theoretical Investigations of 5 Methylpyridazine 3 Thiol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-Methylpyridazine-3-thiol at the atomic and electronic levels. These calculations offer a detailed description of the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are instrumental in determining the optimized molecular geometry and various ground state properties of this compound. journaleras.com These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

For instance, a DFT optimization of this compound would likely reveal the planarity of the pyridazine (B1198779) ring, with the methyl and thiol groups lying in or slightly out of the plane. The calculated bond lengths would reflect the aromatic character of the heterocyclic ring and the nature of the carbon-sulfur and carbon-methyl bonds.

Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP)

| Parameter | Value |

|---|---|

| C3-S Bond Length (Å) | 1.75 |

| C5-C(CH3) Bond Length (Å) | 1.51 |

| N1-N2 Bond Angle (°) | 118.5 |

| C3-C4-C5 Angle (°) | 120.0 |

Furthermore, DFT calculations provide insights into the distribution of electronic charge within the molecule through the calculation of Mulliken atomic charges. This information is vital for understanding intermolecular interactions and the molecule's polarity.

For even greater accuracy in determining the electronic structure and energy of this compound, ab initio methods can be employed. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality results for molecular properties. These high-accuracy calculations are particularly useful for validating the results obtained from DFT methods and for studying systems where electron correlation effects are significant. researchgate.net

Conformational analysis of this compound is crucial for understanding its flexibility and the relative stability of different spatial arrangements of its atoms. The rotation around the C3-S bond, for example, can lead to different conformers. By systematically varying the dihedral angle of the thiol group relative to the pyridazine ring and calculating the energy at each point, a potential energy surface (PES) can be constructed. mdpi.com

This analysis helps to identify the most stable conformer (the global minimum on the PES) and any other low-energy conformers that might be present at room temperature. The energy barriers between these conformers can also be determined, providing information about the dynamics of conformational changes. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods are also invaluable for predicting the chemical reactivity of this compound and for elucidating the mechanisms of its reactions.

To understand the kinetics of a chemical reaction involving this compound, it is essential to identify the transition state (TS) structure and calculate the activation energy. The transition state is a high-energy, unstable configuration along the reaction pathway that connects reactants to products. mdpi.com Computational methods can locate the TS on the potential energy surface and vibrational frequency analysis can confirm its nature (a single imaginary frequency).

The activation energy, which is the energy difference between the transition state and the reactants, is a key parameter that determines the reaction rate. A lower activation energy implies a faster reaction. These calculations are crucial for predicting the feasibility of a proposed reaction pathway.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively.

Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. derpharmachemica.comchemtools.org They are derived from the change in electron density at a particular point in the molecule upon the addition or removal of an electron. The Fukui function f(r) can be condensed to atomic sites, allowing for the prediction of the most reactive atoms for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. These calculations offer a detailed map of the chemical reactivity of this compound. researchgate.net

Theoretical Studies on Tautomeric Equilibria and Interconversion Dynamics

The tautomerism of this compound is a critical aspect of its chemical behavior, involving the equilibrium between its thiol and thione forms. Theoretical and computational studies, while not extensively focused on the 5-methyl derivative specifically, have provided significant insights into the tautomeric equilibria of the parent compound, pyridazine-3-thione, and related heterocyclic systems. These studies consistently indicate that the thione form is the more stable tautomer.

Ab initio and Density Functional Theory (DFT) calculations have been employed to compute the geometries, energies, and spectroscopic properties of pyridazinethione tautomers. These studies have found that the thione form is the dominant tautomer for monomers. This preference for the thione form is also supported by experimental data from IR spectra, which show a strong C=S stretching vibration, a characteristic feature of the thione structure.

The interconversion dynamics between the thiol and thione tautomers have also been a subject of theoretical investigation. For the related pyridazin-3(2H)-one system, DFT studies at the B3LYP/6-311++G** level have explored two primary mechanisms for tautomeric conversion. The first involves a direct hydrogen transfer, which is associated with a high activation energy due to the strained four-membered transition state. The second, more favorable mechanism, involves a double hydrogen transfer within a dimer of the molecule, which significantly lowers the activation energy. It is plausible that similar mechanisms govern the tautomerization of this compound.

Furthermore, the influence of substituents on the pyridazine ring can shift the tautomeric equilibrium. For instance, the presence of a pyrrolyl substituent has been shown to enhance electron densities on the pyridazine ring, thereby shifting the equilibrium towards the hydroxyl (or thiol) form compared to the unsubstituted parent compound. While a methyl group at the 5-position, as in this compound, is a weaker electron-donating group than a pyrrolyl group, it could still have a discernible, albeit smaller, effect on the tautomeric preference.

The role of the solvent is also crucial in determining the tautomeric equilibrium. Theoretical studies incorporating implicit and explicit solvation models have demonstrated that polar, protic solvents can stabilize the thiol form and reduce the activation energy for interconversion. This is achieved through specific hydrogen bonding interactions between the solvent molecules and the solute.

Table 1: Theoretical Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

| Thiol | This compound | Contains an S-H bond and an aromatic pyridazine ring. |

| Thione | 5-Methyl-1,2-dihydropyridazine-3-thione | Contains a C=S double bond and an N-H bond within a non-aromatic dihydropyridazine (B8628806) ring. |

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

MD simulations can be employed to model the behavior of this compound in various solvents, providing insights into the solvation shell structure and the specific interactions, such as hydrogen bonding, between the solute and solvent molecules. For a molecule like this compound, which can exist in both thiol and thione forms, MD simulations could elucidate how each tautomer interacts differently with its environment. For example, the thione form, with its C=S and N-H groups, would likely exhibit different hydrogen bonding patterns compared to the thiol form with its S-H group.

Furthermore, MD simulations can be used to study the aggregation and self-association of this compound molecules. By simulating a system containing multiple molecules, it is possible to observe the formation of dimers or larger clusters and to analyze the non-covalent interactions, such as van der Waals forces and hydrogen bonds, that stabilize these aggregates. The insights gained from such simulations are crucial for understanding the macroscopic properties of the compound, such as its solubility and crystal packing.

The application of MD simulations extends to the study of interactions between this compound and biological macromolecules, which is particularly relevant for drug design and development. By simulating the compound in the binding site of a target protein, for instance, one can gain a dynamic understanding of the binding process, the stability of the complex, and the key intermolecular interactions that contribute to binding affinity.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Information Gained |

| Solvation Studies | Detailed structure of the solvation shell; identification of specific solute-solvent interactions (e.g., hydrogen bonds); understanding the influence of solvent on tautomeric equilibrium. |

| Intermolecular Interactions | Analysis of self-aggregation and dimerization; characterization of non-covalent interactions driving these processes. |

| Biomolecular Interactions | Dynamic view of binding to biological targets; estimation of binding free energies; identification of key residues involved in binding. |

In Silico Design and Virtual Screening of Novel Derivatives for Targeted Properties

In silico design and virtual screening are computational techniques that have become indispensable in the early stages of drug discovery and materials science for identifying and optimizing lead compounds. jksus.org While there is a lack of specific studies focused on this compound, the methodologies applied to other pyridazine derivatives can be readily adapted to design novel derivatives of this compound with desired properties.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. jocpr.com This can be achieved through methods such as molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this approach could be used to screen for derivatives with enhanced affinity for a particular enzyme or receptor.

Structure-based drug design is another powerful in silico approach that utilizes the three-dimensional structure of the target to design novel molecules with high specificity and affinity. If the structure of a biological target for this compound derivatives is known, new compounds can be designed to fit optimally within the binding site, making favorable interactions with key amino acid residues.

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore model is developed based on a set of known active compounds, it can be used to search for new molecules that match the model, or to guide the design of novel derivatives with improved activity.

These in silico methods offer a rapid and cost-effective way to explore the vast chemical space of possible this compound derivatives. The insights gained from these computational studies can prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the discovery process.

Table 3: In Silico Methodologies for the Design of this compound Derivatives

| Methodology | Description | Application for this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target receptor. | To identify derivatives with improved binding to a specific biological target. |

| Structure-Based Drug Design | Utilizes the 3D structure of a target to design complementary ligands. | To rationally design novel derivatives with high affinity and selectivity. |

| Pharmacophore Modeling | Identifies the essential 3D features required for biological activity. | To guide the design of new derivatives with enhanced potency. |

| Virtual Screening | Computationally screens large compound libraries for potential hits. | To identify novel and diverse scaffolds based on the this compound core. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. mdpi.com Although specific QSAR/QSPR studies on this compound are not prevalent, the principles and methodologies are widely applied to other heterocyclic compounds, including pyridazinone derivatives, and could be effectively used for this compound. nih.gov

The development of a QSAR/QSPR model for this compound derivatives would typically involve the following steps:

Data Set Collection: A dataset of this compound derivatives with experimentally measured biological activities (for QSAR) or properties (for QSPR) is compiled.

Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the molecular descriptors with the observed activity or property. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of newly designed but not yet synthesized this compound derivatives. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources. Similarly, a QSPR model could predict important physicochemical properties such as solubility, lipophilicity (logP), or melting point, which are crucial for drug development and material science applications.

The insights gained from the interpretation of a QSAR model can also be valuable for understanding the structure-activity relationships within a series of compounds. By identifying the molecular descriptors that have the most significant impact on activity, researchers can gain a better understanding of the structural features that are important for the desired biological effect.

Table 4: Steps in QSAR/QSPR Model Development for this compound Derivatives

| Step | Description |

| 1. Data Collection | Compile a dataset of derivatives with known activities or properties. |

| 2. Descriptor Calculation | Compute various molecular descriptors for each compound in the dataset. |

| 3. Model Building | Use statistical or machine learning methods to create a predictive model. |

| 4. Model Validation | Assess the predictive ability and robustness of the developed model. |

| 5. Application | Predict the activity/property of new compounds and guide further design. |

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 5 Methylpyridazine 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound in solution. For 5-Methylpyridazine-3-thiol, NMR is crucial not only for assigning the specific positions of protons and carbons but also for investigating the dynamic equilibrium between its potential tautomeric forms: the thiol and the thione.

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, provide primary information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the aromatic protons on the pyridazine (B1198779) ring. The chemical shift of the methyl protons would typically appear in the upfield region (around 2.3-2.6 ppm). The two aromatic protons on the pyridazine ring would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns depending on their electronic environment. The thiol (-SH) proton signal can be broad and its chemical shift is highly dependent on solvent and concentration; it may also undergo exchange with deuterated solvents, leading to its disappearance from the spectrum. mdpi.comresearchgate.net

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key signals would include the methyl carbon, the carbons of the pyridazine ring, and notably the C-S carbon. The chemical shift of the carbon atom attached to the sulfur (C3) would be particularly informative in distinguishing between the thiol and thione tautomers. In analogous heterocyclic thiones, the C=S carbon typically resonates at a significantly downfield chemical shift (e.g., >160 ppm). researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments are essential for assembling the molecular framework by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to assign the adjacent protons on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the assigned protons to their corresponding carbon atoms in the pyridazine ring and the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from related pyridazine and thiol-containing heterocyclic compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.2 - 7.5 | 125 - 130 |

| H6 | 8.5 - 8.8 | 145 - 150 |

| 5-CH₃ | 2.4 - 2.6 | 15 - 20 |

| 3-SH | Variable (3.0 - 5.0), broad | N/A |

| C3 | N/A | 155 - 165 (Thiol) / >170 (Thione) |

| C4 | N/A | 125 - 130 |

| C5 | N/A | 140 - 145 |

| C6 | N/A | 145 - 150 |

To interact with this table, you can sort or filter the data based on atom position or chemical shift values.

This compound can exist in a tautomeric equilibrium between the thiol form (this compound) and the thione form (5-methyl-2H-pyridazine-3-thione). This equilibrium is a dynamic process that can be studied using NMR. encyclopedia.pub The rate of exchange between these tautomers influences the appearance of the NMR spectrum.

If the exchange is slow on the NMR timescale, separate signals for both tautomers would be observed. If the exchange is fast, averaged signals will be seen. mdpi.com By acquiring NMR spectra at different temperatures (Dynamic NMR), the rate of this exchange can be modulated. At low temperatures, the exchange can be "frozen out," allowing for the observation of distinct signals for each tautomer. As the temperature is increased, the signals will broaden and eventually coalesce into sharp, averaged signals. Analyzing the line shapes at different temperatures allows for the determination of the kinetic and thermodynamic parameters of the tautomeric exchange. mdpi.com The presence of a broad NH proton signal in the ¹H NMR spectrum, in addition to or instead of a sharp SH signal, would be strong evidence for the presence of the thione tautomer. mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. sfrbm.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of this compound (C₅H₆N₂S). The calculated exact mass for the [M+H]⁺ ion of C₅H₆N₂S is 127.0324, and HRMS would be expected to find a value very close to this, confirming the molecular formula and ruling out other possibilities with the same nominal mass. mdpi.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M]⁺ or [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. For this compound, MS/MS would reveal characteristic fragmentation patterns of the pyridazine ring system. researchgate.netnih.gov

Common fragmentation pathways for pyridazine derivatives often involve the cleavage of the heterocyclic ring. Expected fragmentation could include the loss of small neutral molecules such as HCN, N₂, or CH₃CN. The fragmentation pattern can help confirm the substitution pattern on the ring. For example, the loss of a methyl radical (•CH₃) or the elimination of thioformaldehyde (B1214467) (H₂CS) could be observed, providing evidence for the presence and location of these functional groups. nih.gov Studying the fragmentation of reaction intermediates can provide mechanistic insights into the synthesis or degradation of the compound.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z Value (Predicted) | Identity of Fragment |

| 126/127 | Molecular Ion [M]⁺ / Protonated Molecule [M+H]⁺ |

| 112 | [M - CH₃]⁺ |

| 99 | [M - HCN]⁺ |

| 81 | Loss of N₂ and CH₃ |

| 77 | Phenyl-like fragment from ring cleavage |

To interact with this table, you can sort or filter the data based on m/z value or fragment identity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound would show characteristic absorption bands. A weak S-H stretching vibration is expected around 2550-2600 cm⁻¹, which is a key indicator of the thiol group. researchgate.net C-H stretching vibrations from the methyl group and the aromatic ring would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would be observed in the 1400-1650 cm⁻¹ region. liberty.edu If the thione tautomer is present, a characteristic N-H stretching band would appear in the range of 3100-3400 cm⁻¹ and a strong C=S stretching vibration would be expected around 1100-1250 cm⁻¹. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the S-H stretch, though weak in the IR, can sometimes be more readily observed in the Raman spectrum. The C-S stretching vibration typically appears as a moderately intense band in the 600-750 cm⁻¹ region and is a useful diagnostic peak for thiols. rsc.org The vibrations of the pyridazine ring will also give rise to characteristic Raman signals. Comparing the IR and Raman spectra can help in a more complete assignment of the vibrational modes of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| S-H Stretch (Thiol) | 2550 - 2600 (weak) | 2550 - 2600 (moderate) | Confirms thiol tautomer. |

| N-H Stretch (Thione) | 3100 - 3400 (broad) | 3100 - 3400 | Evidence for thione tautomer. |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2980 | 2850 - 2980 | |

| C=N / C=C Stretch (Ring) | 1400 - 1650 | 1400 - 1650 | Fingerprint region for the pyridazine ring. |

| C=S Stretch (Thione) | 1100 - 1250 (strong) | 1100 - 1250 | Strong evidence for thione tautomer. |

| C-S Stretch (Thiol) | 600 - 750 | 600 - 750 (moderate) | Confirms presence of sulfur linkage. |

To interact with this table, you can sort or filter the data based on functional group or frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and is particularly useful for studying the tautomeric equilibrium between the thiol and thione forms of this compound. The position and intensity of absorption bands in the UV-Vis spectrum are characteristic of the different electronic environments in the tautomers.

In solution, this compound can exist in two primary tautomeric forms: the thiol form and the thione form. The thiol form contains a sulfhydryl (-SH) group, while the thione form has a thiocarbonyl (C=S) group. These two forms have distinct electronic structures, which give rise to different UV-Vis absorption spectra.